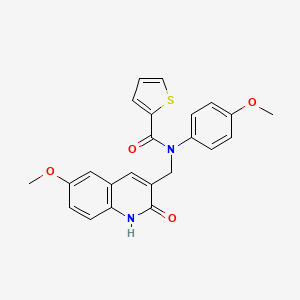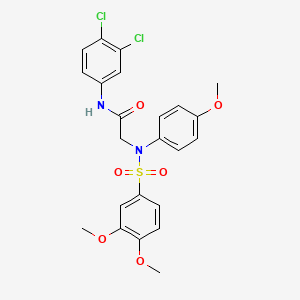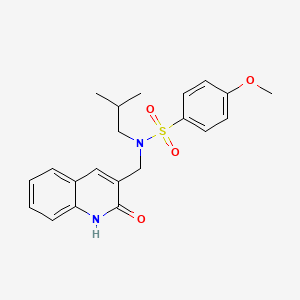
N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutyl-4-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutyl-4-methoxybenzenesulfonamide” is a complex organic molecule that contains a quinoline moiety . Quinoline is an aromatic nitrogen-containing heterocyclic compound . It’s a weak tertiary base, forming salts with acids and exhibiting reactions similar to benzene and pyridine .
Synthesis Analysis
While specific synthesis methods for this compound are not available, quinoline derivatives are generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Chemical Reactions Analysis
Quinoline participates in both electrophilic and nucleophilic substitution reactions . The specific reactions that “this compound” would undergo would depend on the reaction conditions and the other reactants present.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties of quinoline include a molecular weight of 129.16 and the ability to form salts with acids .将来の方向性
The future directions for research on this compound could include further investigation into its synthesis, characterization, and potential biological activities. Given the wide range of biological activities exhibited by quinoline derivatives , this compound could have potential applications in the development of new drugs.
作用機序
Target of Action
It’s known that quinoline derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and proteins, contributing to their diverse therapeutic effects .
Mode of Action
Quinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions . These reactions can lead to changes in the targets they interact with, potentially altering their function and leading to therapeutic effects .
Biochemical Pathways
Quinoline derivatives are known to exhibit a broad range of biological activities, suggesting they may interact with multiple biochemical pathways . These could include pathways related to antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .
Pharmacokinetics
The pharmacokinetic properties of quinoline derivatives can vary widely depending on their specific chemical structure . These properties can significantly impact a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given the broad range of biological activities exhibited by quinoline derivatives, it’s likely that this compound could have multiple effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the action of quinoline derivatives .
生化学分析
Biochemical Properties
N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutyl-4-methoxybenzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the quinoline moiety can bind to DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This binding inhibits the enzymes’ activity, leading to antibacterial effects. Additionally, the sulfonamide group can interact with dihydropteroate synthase, an enzyme involved in folate synthesis, further contributing to its antibacterial properties .
Cellular Effects
This compound affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the NF-κB signaling pathway, which is involved in inflammatory responses. This inhibition can reduce the expression of pro-inflammatory genes, thereby exerting anti-inflammatory effects. Moreover, the compound can alter cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can inhibit enzyme activity or activate signaling pathways. For instance, its interaction with DNA gyrase and topoisomerase IV inhibits their function, leading to antibacterial effects. Additionally, the compound can modulate gene expression by binding to transcription factors or DNA sequences, altering the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Over time, it may undergo metabolic degradation, leading to the formation of inactive metabolites. Long-term exposure to the compound can result in adaptive cellular responses, such as changes in gene expression and enzyme activity .
特性
IUPAC Name |
4-methoxy-N-(2-methylpropyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-15(2)13-23(28(25,26)19-10-8-18(27-3)9-11-19)14-17-12-16-6-4-5-7-20(16)22-21(17)24/h4-12,15H,13-14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGPXMBMVKDBHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=CC2=CC=CC=C2NC1=O)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,4-dimethoxyphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B7699610.png)
![3-Benzyl-6-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one](/img/structure/B7699612.png)
![N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-methoxybenzamide](/img/structure/B7699627.png)


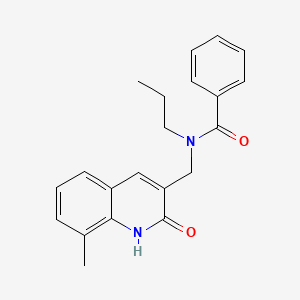
![N-[(2-chlorophenyl)methyl]-1-(2-phenylacetyl)piperidine-4-carboxamide](/img/structure/B7699662.png)
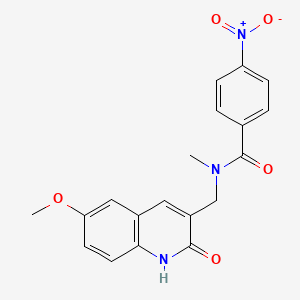
![N-benzyl-4-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]benzenesulfonamide](/img/structure/B7699675.png)

![Ethyl 4-[[2-(2-cyclooctylidenehydrazinyl)-2-oxoacetyl]amino]benzoate](/img/structure/B7699685.png)
![N-(2-ethoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B7699688.png)
